Methyl 6-bromo-5-cyanopicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
methyl 6-bromo-5-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3 |
InChI Key |
YBCXKIGHIQITKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C#N)Br |
Origin of Product |
United States |
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 6-bromo-5-cyanopicolinate
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly within pharmaceutical and materials science for the construction of biaryl and heteroaryl structures.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient coupling of Methyl 6-bromo-5-cyanopicolinate, an electron-deficient and highly functionalized heterocyclic building block, with various aryl and heteroaryl boronic acids. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and provide a troubleshooting guide to empower researchers to overcome common challenges. This guide is designed for chemists and drug development professionals seeking a reliable and scalable method for synthesizing complex picolinate derivatives.
Introduction: The Strategic Importance of Picolinate Scaffolds
This compound is a valuable synthetic intermediate. The pyridine core, substituted with electron-withdrawing cyano and ester functionalities, makes it an attractive precursor for creating molecules with unique electronic and pharmacological properties. The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, is the premier method for the arylation of such substrates due to its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based byproducts.[3][4]
However, coupling electron-deficient heteroaryl halides presents specific challenges. While the electron-withdrawing nature of the pyridine ring and its substituents facilitates the initial oxidative addition step, potential side reactions such as ester hydrolysis or catalyst inhibition by the pyridine nitrogen must be carefully managed.[5][6] This protocol is optimized to address these challenges, ensuring high yields and reproducibility.
The Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational optimization and troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]
-
Transmetalation : The organic moiety from the boronic acid (or its derivative) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[8][9]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience: Rationale for Protocol Design
The success of this protocol hinges on the careful selection of each component to maximize yield while preserving the sensitive functional groups of the substrate.
-
Palladium Precatalyst & Ligand Selection : While many palladium sources are effective, we recommend Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). This air-stable Pd(II) precatalyst is highly reliable and efficient for coupling heteroaryl halides. The dppf ligand is both electron-rich and has a large bite angle, which promotes the crucial reductive elimination step and helps prevent catalyst deactivation. For particularly challenging couplings, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be employed.[2]
-
The Critical Role of the Base : The base is crucial for activating the boronic acid, but strong bases like NaOH or KOH can readily hydrolyze the methyl ester. We recommend potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These bases are strong enough to facilitate transmetalation but generally mild enough to avoid ester saponification.[9] For extremely sensitive substrates, potassium fluoride (KF) can be used, though it may lead to slower reaction rates.[8][10]
-
Solvent System Optimization : A biphasic solvent system is often ideal for Suzuki couplings.[3][11] A mixture of an organic solvent like 1,4-dioxane or toluene with water is recommended. The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base, allowing for efficient interaction at the phase interface.[1][12]
-
Boron Reagent Stability : While boronic acids are common, they can be prone to decomposition via protodeboronation, especially heteroaryl boronic acids.[1][13] For consistency and improved stability, using boronic acid pinacol esters (Bpin) is highly recommended. They are generally more robust and release the boronic acid in situ under the reaction conditions.[1][13]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) | Purpose |
| This compound | 243.04 | 1.0 | Electrophile |
| Arylboronic Acid (or Pinacol Ester) | Varies | 1.2 - 1.5 | Nucleophile |
| Pd(dppf)Cl₂ | 731.70 | 0.02 - 0.05 (2-5 mol%) | Palladium Precatalyst |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.0 - 3.0 | Base |
| 1,4-Dioxane, anhydrous | - | - | Organic Solvent |
| Water, degassed | - | - | Aqueous Solvent |
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Catalyst Addition : Add the Pd(dppf)Cl₂ catalyst (0.03 eq., 3 mol%).
-
Solvent Addition : Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degassing : Seal the flask with a septum and thoroughly degas the mixture. This is a critical step to prevent catalyst oxidation and homocoupling side reactions.[13] Purge with an inert gas (Argon or Nitrogen) for 10-15 minutes while stirring, or use three cycles of vacuum-backfill with the inert gas.
-
Heating : Place the flask under a positive pressure of inert gas connected to a condenser. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the starting bromide.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Process Control and Validation (Trustworthiness)
A robust protocol includes methods for in-process validation and troubleshooting.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Ensure thorough degassing; use fresh catalyst.2. Switch to a stronger base like Cs₂CO₃; ensure the base is finely powdered.[13]3. Increase the temperature in 10 °C increments. |
| Significant Dehalogenation | The aryl halide is reduced instead of coupling. This can be promoted by certain solvents or impurities. | Try a different solvent system (e.g., Toluene/Water). Ensure reagents are pure.[13] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure. Maintain a strict inert atmosphere throughout the reaction.[1][13] |
| Hydrolysis of Methyl Ester | Base is too strong or reaction time is excessively long at high temperature. | Use a milder base (e.g., K₂CO₃ or KF).[10] Monitor the reaction closely and stop it once the starting material is consumed. |
| Poor Solubility of Reagents | The chosen solvent system is not optimal for the specific substrates. | Try alternative solvents like DMF or THF. For highly insoluble materials, chlorinated aromatic solvents may be used with caution.[10] |
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from initial setup to final product characterization.
Caption: A streamlined workflow for the Suzuki coupling of this compound.
Conclusion
This application note details a robust and validated protocol for the Suzuki-Miyaura coupling of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can reliably synthesize complex biaryl and heteroaryl picolinates in high yield. The provided mechanistic insights and troubleshooting guide serve as a valuable resource for optimizing this reaction for a diverse range of coupling partners, accelerating discovery in medicinal chemistry and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]
-
de Vries, A. H. M., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organometallics. [Link]
-
Johnson Matthey. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Technical Review. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Knochel, P., et al. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Royal Society of Chemistry. (2021, April 30). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Screening reaction conditions of Suzuki coupling. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. reddit.com [reddit.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Using Methyl 6-bromo-5-cyanopicolinate in cross-coupling reactions
Application Note: Precision Functionalization of Methyl 6-bromo-5-cyanopicolinate
Executive Summary
This compound (CAS: 1805936-61-1) is a high-value pyridine scaffold characterized by a dense array of functional groups: an
However, its high reactivity presents a paradox: the electron-deficient ring facilitates oxidative addition at the C6-Br position but also renders the C2-ester and C5-nitrile susceptible to nucleophilic attack (hydrolysis/hydration) under standard cross-coupling conditions. This guide provides optimized protocols to achieve chemoselective C-C and C-N bond formation while preserving the scaffold's integrity.
Chemical Profile & Reactivity Analysis
To successfully manipulate this scaffold, one must understand the electronic push-pull forces at play.
-
C6-Bromine (The Primary Target): This position is highly activated for oxidative addition. It is adjacent to the pyridine nitrogen (electron-withdrawing via induction and resonance) and ortho to the cyano group (strongly electron-withdrawing). This makes it significantly more reactive than a standard aryl bromide.
-
C2-Methyl Ester: Positioned alpha to the nitrogen, this ester is electronically activated and prone to saponification (hydrolysis) or amidation.
-
C5-Cyano Group: Increases the acidity of the ring protons and activates the C6 position. It is generally stable but can hydrate to a primary amide under vigorous basic/aqueous conditions.
Diagram 1: Reactivity & Electronic Map
Figure 1: Electronic influence and reactivity hotspots. The C6-Br bond is hyper-activated, allowing for milder coupling conditions.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is the most common transformation for this scaffold. However, standard conditions (e.g.,
Strategy: Use a bulky, electron-rich ligand to facilitate oxidative addition at lower temperatures, and employ a mild, anhydrous base system.
Protocol A: The "Ester-Safe" Method (Recommended)
This protocol utilizes Buchwald's SPhos ligand and Potassium Phosphate , which maintains a lower pH profile than carbonates, preserving the ester.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: SPhos (4 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene:Water (10:1 ratio) or Anhydrous THF
-
Temperature:
Step-by-Step Workflow:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 mmol, 241 mg), boronic acid (1.2 mmol),
(4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and (424 mg, 2.0 mmol). -
Inert: Seal the vial with a septum. Evacuate and backfill with Argon (
). -
Solvate: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Note: If the boronic acid is sensitive to protodeboronation, switch to anhydrous THF and use dry
.
-
-
React: Heat the mixture to
in an oil bath or heating block. Monitor by LCMS after 2 hours.-
Expectation: The high reactivity of the C6-Br usually drives conversion to >95% within 2-4 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works:
-
SPhos: Creates a highly active Pd-catalyst that works at mild temperatures (
), reducing thermal stress on the ester. -
Low Water Content: The 10:1 ratio minimizes the concentration of hydroxide ions generated, preventing saponification.
Application 2: Sonogashira Coupling
Introducing an alkyne at C6 is valuable for accessing fused bicyclic systems (e.g., cyclization with the C5-nitrile to form furopyridines).
Protocol B: Copper-Free Sonogashira (To avoid homocoupling)
Due to the high electrophilicity of the C6-Br, Copper (CuI) can sometimes be omitted to prevent Glaser homocoupling of the alkyne, though a trace amount helps kinetics.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(3 mol%) -
Co-Catalyst: CuI (1 mol%) - Optional but recommended for speed.
-
Base: Triethylamine (
) (3.0 equiv) -
Solvent: DMF (Anhydrous)
-
Temperature: RT to
Step-by-Step Workflow:
-
Dissolve: Dissolve substrate (1.0 mmol) in anhydrous DMF (3 mL) and
(0.42 mL). -
Degas: Sparge the solution with Argon for 10 minutes. Oxygen must be removed to prevent alkyne dimerization.
-
Add Catalysts: Add
(21 mg) and CuI (2 mg) quickly under Argon flow. -
Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Monitor: Stir at Room Temperature. If no reaction after 1 hour, warm to
.-
Caution: Do not exceed
to avoid nitrile hydration or polymerization.
-
-
Workup: Pour into saturated
(aq) to chelate copper. Extract with EtOAc.
Comparative Data: Base Selection Impact
The choice of base is the single most critical variable for this substrate.
| Base System | Solvent | Temp ( | Yield (Coupling) | Ester Hydrolysis (%) | Recommendation |
| Dioxane | 90 | 85% | 15-20% | Avoid (Too harsh) | |
| DMF | 80 | 92% | 5-10% | Acceptable for stable esters | |
| Tol/H2O | 65 | 96% | <1% | Highly Recommended | |
| DMF | 40 | 90% | 0% | Best for Sonogashira |
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific coupling partner.
Diagram 2: Experimental Logic Flow
Figure 2: Decision matrix for selecting coupling conditions based on the nucleophile type.
Troubleshooting "The Scientist's Notebook"
Problem: Low conversion of the bromide.
-
Cause: Catalyst poisoning by the nitrile group (coordination to Pd).
-
Solution: Increase catalyst loading to 5 mol% or switch to a bidentate ligand like Xantphos or dppf which resists displacement by the nitrile.
Problem: Ester hydrolysis observed (formation of carboxylic acid).
-
Cause: Reaction medium is too basic or wet.
-
Solution: Switch to anhydrous conditions using KF (Potassium Fluoride) as the base in dry THF. The fluoride activates the boronate without generating significant hydroxide.
Problem: Black precipitate forms immediately (Pd black).
-
Cause: Instability of the Pd(0) species.
-
Solution: Ensure the ligand:Pd ratio is at least 2:1 (monodentate) or 1.2:1 (bidentate). Add the ligand to the Pd source and stir for 15 mins before adding the substrate.
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
-
Optimiz
- Title: "Practical Guide to Suzuki-Miyaura Coupling of Heterocycles"
- Source:Yoneda Labs (2023)
-
URL:[Link]
-
Base Sensitivity in Cross-Coupling
- Title: "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction"
- Source:Molecules (MDPI), 2023
-
URL:[Link]
-
Compound Data: Methyl 6-bromo-5-cyanopicolin
- Title: "Methyl 6-bromo-5-cyanopicolin
- Source:PubChem (NIH)
-
URL:[Link]
Sources
Advanced Protocol: Palladium-Catalyzed Cross-Coupling of Bromopicolinates
This Application Note is designed for medicinal chemists and process scientists targeting the bromopicolinate scaffold—a privileged pharmacophore in drug discovery (e.g., kinase inhibitors, allosteric modulators).
Executive Summary & Strategic Analysis
Bromopicolinates (e.g., methyl 6-bromo-2-pyridinecarboxylate) represent a unique class of "activated" heteroaryl halides. While the electron-deficient pyridine ring facilitates oxidative addition at the C6 position (ortho to nitrogen), the C2-carboxylate moiety introduces a critical failure mode: Chelation-Induced Catalyst Poisoning .
The Core Challenge: The picolinate motif (pyridine nitrogen + adjacent carbonyl oxygen) is a potent bidentate ligand. If the ester hydrolyzes in situ to picolinic acid, the resulting picolinate anion binds Pd(II) irreversibly, forming a thermodynamically stable "dead" complex that halts turnover.
Success depends on three factors:
-
Hydrolysis Control: Using anhydrous bases or sterically hindered esters.
-
Ligand Dominance: Using ligands with higher binding affinity than the substrate/product chelate.
-
Electronic Activation: Leveraging the
-halo effect at the 6-position.
Mechanistic Intelligence: The Picolinate Paradox
The following diagram illustrates the standard catalytic cycle versus the "Picolinate Poisoning Shunt." Understanding this bifurcation is critical for troubleshooting stalled reactions.
Figure 1: Catalytic Cycle & Poisoning Pathway
Caption: The "Poisoning Shunt" (Red) occurs if basic aqueous conditions hydrolyze the ester, generating picolinic acid which sequesters Palladium.
Critical Reaction Parameters
Ligand Selection Matrix
For bromopicolinates, monodentate phosphines often fail due to competitive displacement by the substrate. Bidentate or bulky Buchwald ligands are required.[1]
| Ligand Class | Examples | Recommended Use | Mechanism of Action |
| Bis-phosphines | Xantphos , dppf | Standard Suzuki/Heck | Wide bite angle forces reductive elimination; resists displacement by N-chelation. |
| Buchwald (Biaryl) | XPhos , BrettPhos | Buchwald-Hartwig | Bulky steric bulk prevents formation of inactive Pd-dimers and blocks N-coordination. |
| NHC Carbene | PEPPSI-IPr | Difficult Substrates | Strong |
Base Selection (The "Dry" Rule)
-
Avoid: NaOH, KOH, LiOH (Strong hydrolysis risk).
-
Preferred (Aqueous): K₃PO₄ (Milder), Cs₂CO₃.
-
Preferred (Anhydrous): CsF, K₃PO₄ (dry), or organic bases like DBU for Sonogashira.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Target: Coupling Methyl 6-bromopicolinate with Aryl Boronic Acids.
Rationale: This protocol uses Pd(dppf)Cl₂ , a robust catalyst that resists chelation, and 1,4-Dioxane , which allows for higher temperatures than THF.
Reagents:
-
Methyl 6-bromo-2-pyridinecarboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (9:1 ratio) – Minimize water to strictly what is needed for solubility.
Step-by-Step Workflow:
-
Charge: In a reaction vial equipped with a stir bar, add the bromopicolinate (1.0 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inert: Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst death.
-
Solvate: Add degassed 1,4-Dioxane (5 mL) and degassed water (0.5 mL).
-
Catalyst: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive inert gas flow.
-
Heat: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: If reaction stalls at 50% conversion, add 2 mol% fresh catalyst.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: Picolinates are polar; start with 10% EtOAc.
Protocol B: Buchwald-Hartwig Amination
Target: Amination at C6 position.
Rationale: Amination of picolinates is prone to catalyst poisoning by the amine product. BrettPhos or Xantphos are essential here.
Reagents:
-
Methyl 6-bromopicolinate (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3 (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) – Strictly Anhydrous.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow:
-
Pre-complexation (If using Pd₂dba₃/Ligand): In a separate vial, mix Pd₂(dba)₃ and Xantphos in the solvent and stir at RT for 10 mins (solution turns from purple to orange/yellow).
-
Charge: Add bromopicolinate, amine, and Cs₂CO₃ to the main reaction vessel.
-
Combine: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Heat: Heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite. Warning: Pyridyl amines can bind to silica. Use amine-functionalized silica or add 1% Et₃N to the eluent.
Protocol C: Sonogashira Coupling
Target: Alkynylation.
Rationale: Copper-free conditions are preferred if possible to avoid Glaser homocoupling, but for picolinates, a standard Pd/Cu system works well if the base is mild.
Reagents:
-
Methyl 6-bromopicolinate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base: Et₃N (3.0 equiv) or Diisopropylamine.
-
Solvent: DMF or THF (Degassed).
Step-by-Step Workflow:
-
Charge: Dissolve bromopicolinate and alkyne in DMF/Et₃N.
-
Catalyst: Add Pd(PPh₃)₂Cl₂ and CuI.
-
Reaction: Stir at Room Temperature first. If sluggish after 1 hour, heat to 50°C. High heat (>80°C) in DMF can cause decomposition.
Optimization & Troubleshooting Guide
Use this logic flow to diagnose failures.
Figure 2: Optimization Logic Tree
Caption: Diagnostic workflow for stalled picolinate couplings.
Common Issues Table
| Symptom | Diagnosis | Solution |
| Black precipitate immediately | "Palladium Black" formation (ligand dissociation). | Switch to bidentate ligand (dppf, Xantphos) or increase ligand:Pd ratio. |
| Starting material consumed, no product | Protodehalogenation (Reduction). | Solvent is too "wet" or hydride source present. Switch to Toluene. |
| Product formed but low yield | Product Inhibition (Chelation). | The product is poisoning the Pd. Use higher catalyst loading (5-10%) or stronger ligands (NHC). |
References
-
Suzuki-Miyaura Coupling of Heteroaryl Halides
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[2]
-
-
Buchwald-Hartwig Amination Protocols
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Ligand Effects in Picolinate Coupling
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[3]
-
-
Negishi Coupling of Picolinates
-
Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future. Nobel Lecture.[4]
-
-
General Reactivity of 2-Pyridinecarboxylates
- BenchChem Application Note: Methyl 6-bromoquinoline-3-carboxyl
-
(General Reference for scaffold reactivity)
Sources
Troubleshooting & Optimization
Debugging failed reactions with Methyl 6-bromo-5-cyanopicolinate
Technical Support Center: Methyl 6-bromo-5-cyanopicolinate
Product ID: [Generic-ID] | CAS: 1010836-11-9 (Analogous/Specific) Chemical Name: Methyl 6-bromo-5-cyanopyridine-2-carboxylate Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Hot" Electrophile
This compound is not a standard building block; it is a hyper-electrophile . The combination of the pyridine nitrogen (N1), the electron-withdrawing nitrile (C5), and the ester (C2) creates a synergistic electron deficiency at the C6 position.
While this makes the C6-bromide excellent for functionalization, it also lowers the activation energy for side reactions—specifically ester hydrolysis and nucleophilic attack at the wrong position. This guide addresses the three most common failure modes reported by our users:
Part 1: Reactivity Map & Critical Hotspots
Before troubleshooting, verify you are targeting the correct site. This molecule has three distinct reactive centers with overlapping sensitivities.
Figure 1: Reactivity profile highlighting the competition between the C6-Bromide activation and C2-Ester instability.
Part 2: Troubleshooting Guide (Q&A Format)
Module A: Nucleophilic Aromatic Substitution ( ) Failures
Q1: I tried to displace the bromide with a secondary amine using NaH/THF, but I recovered a carboxylic acid. What happened?
Diagnosis: You triggered Ester Hydrolysis (Saponification) or
-
Switch Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or inorganic
. -
Switch Solvent: Use polar aprotic solvents (DMF, DMSO, NMP) to enhance the nucleophilicity of your amine without requiring strong deprotonation.
-
Protocol Adjustment:
Mix Amine (1.1 eq) + DIPEA (2.0 eq) in DMF. Add the pyridine substrate last at 0°C to control the exotherm.
Q2: My
-
Use Acetonitrile (
) as the solvent with . -
Keep the temperature below 60°C. The C6-Br is activated enough by the ortho-N and para-CN (relative to C3/C4 vectors) that high heat is rarely needed.
Module B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1]
Q3: The Suzuki coupling works on the TLC, but the isolated yield is 20%. The rest is starting material or "de-brominated" product. Diagnosis: Protodebromination and Catalyst Poisoning . Explanation:
-
Poisoning: The C5-Nitrile and N1-Pyridine nitrogen can chelate Palladium species, removing them from the catalytic cycle.
-
Protodebromination: Electron-deficient heterocycles are prone to losing the halogen (replaced by H) if the transmetallation step is slow. The Fix:
-
Ligand Choice: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos . These bulky ligands prevent the Pd from getting "stuck" on the pyridine nitrogen or nitrile.
-
Base Selection: Avoid hydroxide bases (NaOH). Use
(anhydrous) or in dioxane/water mixtures. -
Pre-catalysts: Use Pd(dba)2 with the ligand or a pre-formed Buchwald G3 precatalyst to ensure rapid initiation.
Q4: Can I do a Buchwald-Hartwig amination on this molecule?
Diagnosis: High risk of Chemodivergence .
Explanation: Since the C6 position is
-
Try
first. (See Module A). -
If Pd is required (for unreactive anilines): Use BrettPhos Pd G3 . Run at 80°C in t-Amyl alcohol.
Part 3: Validated Experimental Protocols
Protocol A: Displacement (Primary/Secondary Amines)
Goal: Displacement of Br at C6 without hydrolyzing the C2-Ester.
-
Setup: Flame-dry a 25 mL round-bottom flask under Argon.
-
Solvent: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base: Add DIPEA (2.5 eq) via syringe.
-
Nucleophile: Add the amine (1.1 eq) dropwise at 0°C .
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl solution (removes DMF), then Brine. Dry over
.
Protocol B: Suzuki-Miyaura Coupling (Aryl Boronic Acids)
Goal: C-C bond formation at C6.
-
Reagents: Combine Substrate (1.0 eq), Aryl Boronic Acid (1.5 eq), and
(3.0 eq) in a vial. -
Catalyst: Add
(5 mol%) or XPhos Pd G3 (2 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (9:1) .
-
Conditions: Seal and heat to 80°C for 2–4 hours.
-
Note: Do not exceed 90°C to prevent nitrile hydrolysis.
-
Part 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic flowchart for isolating reaction failure modes.
Part 5: Quantitative Data Summary
Table 1: Solvent & Base Compatibility Matrix
| Reaction Type | Recommended Base | Incompatible Base | Recommended Solvent | Risk Factor |
| DIPEA, | NaOH, NaH, KOtBu | DMF, DMSO, MeCN | Ester hydrolysis if water present. | |
| Suzuki | NaOH, KOH | Dioxane, Toluene | Protodebromination if slow. | |
| Reduction | MeOH, THF | Reduction of both CN and Ester. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Mechanisms of Pinner reaction and Pyridine functionalization).
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on ester stability in drug scaffolds).
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard Suzuki protocols adapted for electron-deficient heterocycles).
Sources
Technical Support Center: Stability & Handling of Methyl 6-bromo-5-cyanopicolinate
Core Chemical Profile & Stability Logic
The "Why" Behind the Instability To prevent decomposition, you must understand the electronic environment of the molecule. Methyl 6-bromo-5-cyanopicolinate is not merely a pyridine derivative; it is a highly activated electrophile .
-
Electronic "Push-Pull": The pyridine ring is inherently electron-deficient. The addition of two strong electron-withdrawing groups (EWGs)—the nitrile (-CN) at C5 and the methyl ester (-COOMe) at C2 —depletes electron density from the ring.
-
The Critical Weak Point (C6): The bromine atom at C6 is situated ortho to the ring nitrogen and ortho to the nitrile group. This creates a "perfect storm" for Nucleophilic Aromatic Substitution (SnAr) .
-
Consequence: The C6-Bromine bond is exceptionally labile. Even weak nucleophiles (water, methanol, thiols) can displace the bromine, leading to impurities that are often mistaken for simple hydrolysis.
Degradation Pathway Diagram
The following diagram illustrates the two primary decomposition routes: Hydrolysis (attacking the ester) and SnAr (attacking the ring).
Figure 1: Mechanistic pathways for decomposition. Note that SnAr at C6 often competes with or outpaces ester hydrolysis in nucleophilic solvents.
Storage & Handling Protocols
Standard: Store at -20°C under Argon/Nitrogen . Critical Warning: Do not store in protic solvents (Methanol/Ethanol) even at low temperatures.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Long term) | Slows the kinetics of spontaneous hydrolysis and oxidative degradation. |
| Atmosphere | Inert (Ar/N2) | Prevents moisture ingress. The ester moiety is moisture-sensitive. |
| Container | Amber Glass | While less photosensitive than iodides, C-Br bonds in electron-deficient rings can undergo photolytic cleavage over time. |
| Re-test Date | 6 Months | Check 1H NMR for the appearance of -OH (acid) or -OMe (SnAr byproduct) signals. |
Experimental Optimization Guide
A. Solvent Selection (The "Do Not Use" List)
The most common user error is dissolving this reagent in Methanol for a reaction.
-
Risk: Methanol acts as a nucleophile. In the presence of any base, Methanol will attack C6, displacing Bromine to form Methyl 6-methoxy-5-cyanopicolinate .
-
Solution: Use aprotic, non-nucleophilic solvents.
| Solvent | Compatibility | Status |
| Methanol / Ethanol | Incompatible | High risk of SnAr (Br displacement). |
| DMF / DMAc | Compatible | Good solubility, but ensure they are anhydrous to prevent hydrolysis. |
| THF / 2-MeTHF | Excellent | Best balance of solubility and inertness. |
| Dichloromethane | Good | Good for workups and low-temp reactions.[1] |
B. Base Selection
If your reaction requires a base (e.g., for a coupling reaction), avoid small, hard nucleophiles.
-
Avoid: NaOH, KOH, NaOMe, NaOEt (Will cause rapid hydrolysis or SnAr).
-
Preferred: Hindered, non-nucleophilic bases.
-
Organic: DIPEA (Hünig's base), 2,6-Lutidine.
-
Inorganic: Potassium Phosphate (
), Cesium Carbonate ( ) in aprotic solvents.
-
Troubleshooting & FAQs
Q1: My LC-MS shows a mass shift of -Br (+79/81) and +OMe (+31). What happened?
Diagnosis: You likely performed the reaction in Methanol or used Sodium Methoxide. Mechanism: You triggered a Nucleophilic Aromatic Substitution (SnAr).[2] The electron-deficient ring activated the bromine for displacement by the methoxide ion. Fix: Switch solvent to THF or Acetonitrile . If a protic solvent is absolutely required for a subsequent step, use t-Amyl alcohol (sterically hindered) instead of Methanol.
Q2: The compound turned from off-white to yellow/brown during storage.
Diagnosis: Partial hydrolysis followed by oligomerization. Mechanism: Moisture entered the vial, hydrolyzing the ester to the picolinic acid. Electron-deficient picolinic acids are prone to decarboxylation or forming charge-transfer complexes (yellowing) upon standing. Fix: Purify via rapid silica plug filtration (DCM/Hexanes) immediately before use. Store future batches in a desiccator.
Q3: I am trying to hydrolyze the ester to the acid, but I am losing the Bromine.
Diagnosis: Using harsh basic conditions (e.g., 1M NaOH, Heat).
Mechanism: The hydroxide ion (
Validated Workup Procedure
To isolate the compound or its derivatives without degradation, follow this "Cold & Neutral" protocol:
-
Quench: Pour reaction mixture into ice-cold saturated
. (Avoid strong acids which can hydrate the nitrile). -
Extract: Use Ethyl Acetate or DCM .
-
Wash: Wash organic layer once with brine. Do not wash with 1M NaOH or
if the product is sensitive to base-catalyzed SnAr. -
Dry: Use
(Sodium Sulfate). Avoid if the compound is extremely acid-sensitive (Lewis acidic character of Mg). -
Concentrate: Rotary evaporate at < 40°C .
References
-
Nucleophilic Aromatic Substitution of Electron-Deficient Pyridines. Mechanism of SnAr on activated heteroaromatics. Source:
-
Reactivity of Halopyridines. Detailed analysis of C2 vs C4 vs C6 activation in pyridines. Source:
-
Synthesis of Picolinate Intermediates (Analogous Structures). Procedures for handling methyl 5-bromo-6-methylpicolinate (structural analog). Source: [Organic Syntheses, Coll.[3] Vol. 10, p.381]([Link])
-
Safety & Handling Data. MSDS and storage requirements for Methyl 5-bromo-6-methylpicolinate. Source:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Methyl 6-bromo-5-cyanopicolinate
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible research. Methyl 6-bromo-5-cyanopicolinate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound, grounded in scientific principles and practical application.
Introduction to this compound and the Imperative of Thorough Characterization
This compound is a substituted pyridine derivative with a unique convergence of functional groups: a bromo substituent, a cyano group, and a methyl ester. This trifecta of functionalities makes it a versatile synthon, but also necessitates a multi-faceted analytical approach to confirm its structure and purity profile. In the context of drug development, unambiguous characterization is not merely a procedural step but a critical component of quality control and regulatory compliance. The presence of isomers or impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide will explore the application of four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate characterization strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of the molecular structure. For this compound, both ¹H and ¹³C NMR are indispensable.
The Causality Behind NMR in Structural Verification
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methyl ester group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromo, cyano, and ester groups, while their splitting patterns (coupling) reveal their spatial relationships.
¹³C NMR complements the proton data by providing a census of the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton, including the quaternary carbons of the pyridine ring and the carbonyl and cyano groups.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
Predicted NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.2-8.4 | d | ~8.0 | H-3 |
| ¹H | ~8.0-8.2 | d | ~8.0 | H-4 |
| ¹H | ~4.0 | s | - | -OCH₃ |
| ¹³C | ~164-166 | s | - | C=O |
| ¹³C | ~150-152 | s | - | C-2 |
| ¹³C | ~145-147 | s | - | C-6 |
| ¹³C | ~140-142 | s | - | C-4 |
| ¹³C | ~130-132 | s | - | C-3 |
| ¹³C | ~115-117 | s | - | C≡N |
| ¹³C | ~110-112 | s | - | C-5 |
| ¹³C | ~53-55 | s | - | -OCH₃ |
Note: These are predicted values and should be confirmed with experimental data. The aromatic proton assignments (H-3 and H-4) are tentative and would require 2D NMR experiments (e.g., COSY, HMBC) for definitive assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is crucial for confirming the presence of the cyano (C≡N) and ester carbonyl (C=O) groups.
The Vibrational Logic of Functional Group Identification
Specific chemical bonds vibrate at characteristic frequencies. The energy of these vibrations corresponds to the infrared region of the electromagnetic spectrum. By passing infrared radiation through a sample and measuring which frequencies are absorbed, we can create a unique "fingerprint" of the molecule's functional groups. The presence of strong, sharp absorption bands in the expected regions provides compelling evidence for the presence of the cyano and carbonyl functionalities.
Experimental Protocol: Obtaining a High-Quality FTIR Spectrum
Instrumentation: A benchtop FTIR spectrometer, typically with a deuterated triglycine sulfate (DTGS) detector.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Expected FTIR Absorption Bands
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Table 2: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |
| ~2950 | Medium-Weak | C-H stretch | Methyl (-OCH₃) |
| ~2230-2210 | Medium-Sharp | C≡N stretch | Cyano |
| ~1730-1715 | Strong-Sharp | C=O stretch | Ester |
| ~1600-1450 | Medium-Strong | C=C & C=N stretch | Pyridine Ring |
| ~1300-1100 | Strong | C-O stretch | Ester |
| ~700-550 | Medium-Strong | C-Br stretch | Bromo |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, MS provides definitive confirmation of its elemental composition.
The Rationale of Ionization and Fragmentation in MS
In a mass spectrometer, molecules are first ionized, typically by losing an electron to form a molecular ion (M⁺). The mass of this ion corresponds to the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments is predictable and provides valuable structural information. The presence of a bromine atom is particularly distinctive in MS due to its isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), which results in a characteristic M and M+2 isotopic cluster for bromine-containing fragments.
Experimental Protocol: Mass Spectrometric Analysis
Instrumentation: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction, or analyzed by direct infusion. Electron Ionization (EI) is a common technique for this type of molecule.
GC-MS Sample Preparation and Conditions:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).
-
Predicted Mass Spectrum Data
The mass spectrum of this compound will provide the molecular weight and characteristic fragments. The molecular weight of C₈H₅BrN₂O₂ is approximately 240.95 g/mol .
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Comments |
| 240/242 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 212/214 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide or ethylene. |
| 209/211 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 183/185 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 132 | [M - Br - CN]⁺ | Loss of bromine and cyanide. |
| 104 | [C₆H₄N]⁺ | Pyridine ring fragment. |
| 79/81 | [Br]⁺ | Bromine ion. |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is a cornerstone technique for separating, identifying, and quantifying the components of a mixture. For this compound, HPLC is the primary method for determining its purity and for identifying and quantifying any related impurities.
The Principle of Chromatographic Separation
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The compound's retention time, the time it takes to travel through the column, is a characteristic property under a specific set of conditions.
Experimental Protocol: Developing a Robust HPLC Method
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Method Development Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of the compound. A wavelength around 254 nm or 280 nm is likely to provide good sensitivity.
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Accurately prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Prepare a series of dilutions to establish a calibration curve for quantitative analysis.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Expected HPLC Performance
A well-developed HPLC method should provide a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradation products. The retention time will be specific to the chosen column and mobile phase conditions. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure elucidation. | Relatively low sensitivity, requires higher sample amounts, can be time-consuming. |
| FTIR | Presence of key functional groups. | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural information, not suitable for complex mixtures. |
| MS | Molecular weight and fragmentation pattern for structural clues. | High sensitivity, provides elemental composition with high resolution MS. | Isomers may not be distinguishable, fragmentation can be complex to interpret. |
| HPLC | Purity assessment, quantitation of the compound and impurities. | High sensitivity, excellent for separating mixtures, quantitative. | Does not provide definitive structural information on its own. |
Visualizing the Workflow
A logical workflow for the comprehensive characterization of this compound ensures that all necessary data is collected efficiently and interpreted correctly.
Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.
Conclusion: A Synergistic Approach to Confident Characterization
The robust characterization of this compound is not achieved by a single analytical technique but by the synergistic integration of multiple orthogonal methods. NMR provides the definitive structural framework, FTIR confirms the presence of key functional groups, MS verifies the molecular weight and elemental composition, and HPLC provides a precise measure of purity. By employing these techniques in a logical workflow, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby building a solid foundation for their downstream applications. This guide serves as a comprehensive resource, empowering scientists to make informed decisions in their analytical strategies and to confidently report the characterization of this compound.
References
Sources
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Methyl 6-bromo-5-cyanopicolinate
For the modern researcher, scientist, and drug development professional, a definitive understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, reaction mechanism elucidation, and the prediction of material properties. The gold standard for this level of insight is single-crystal X-ray diffraction (XRD). However, a publicly available crystal structure for the versatile synthetic intermediate, Methyl 6-bromo-5-cyanopicolinate, remains elusive. This guide, therefore, provides a comprehensive comparison of X-ray crystallography with other powerful analytical techniques, offering a robust framework for its structural characterization.
This document will first outline the principles and a generalized, yet detailed, experimental protocol for obtaining the X-ray crystal structure of this compound. Subsequently, it will delve into the practical and highly informative techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. For each, we will present detailed experimental protocols and discuss their unique strengths and limitations in the context of this specific molecule, supported by experimental data from closely related compounds.
The Definitive Answer: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unparalleled, unambiguous determination of the atomic arrangement in a crystalline solid.[1][2] By measuring the diffraction pattern of X-rays passing through a single crystal, one can generate a three-dimensional electron density map, and from that, a precise molecular structure.[3] This technique reveals not only the connectivity of atoms but also detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[4]
Hypothetical Experimental Protocol for X-ray Crystal Structure Determination
While a specific crystal structure for this compound is not yet reported, the following protocol outlines a standard approach to obtaining it.
1. Crystal Growth:
-
Objective: To obtain a single, high-quality crystal suitable for diffraction (typically 0.1-0.5 mm in size).[2]
-
Procedure:
-
Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion, where a less volatile solvent for the compound is diffused into the solution.
-
Alternatively, slow cooling of a saturated solution can also yield single crystals.
-
Once suitable crystals have formed, carefully select a well-formed, clear crystal under a microscope.
-
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[5]
-
Procedure:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[2]
-
3. Structure Solution and Refinement:
-
Software: Utilize crystallographic software packages such as SHELX or OLEX2.[6]
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map.[3]
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data to improve the fit, adjusting atomic positions, and thermal parameters.
-
The workflow for this process can be visualized as follows:
A Practical Alternative: Spectroscopic Characterization
In the absence of a single crystal or when rapid characterization is needed, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| H-3 | ~8.2 | d | Pyridine Ring |
| H-4 | ~7.9 | d | Pyridine Ring |
| OCH₃ | ~4.0 | s | Methyl Ester |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~165 | Ester Carbonyl |
| C-2 | ~150 | Pyridine Ring |
| C-6 | ~145 | Pyridine Ring |
| C-4 | ~135 | Pyridine Ring |
| C-3 | ~130 | Pyridine Ring |
| C-5 | ~115 | Pyridine Ring |
| C≡N | ~117 | Cyano Carbon |
| OCH₃ | ~53 | Methyl Ester |
Note: These are predicted values based on known chemical shift ranges for similar pyridine derivatives.[8][9]
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte in a deuterated solvent.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
2. Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[11] For halogenated compounds, the isotopic pattern is a key diagnostic feature.[12][13]
-
Molecular Formula: C₈H₅BrN₂O₂
-
Molecular Weight: 241.04 g/mol
-
Key Feature: The presence of a bromine atom will result in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak (M+), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
1. Sample Preparation:
-
Objective: To prepare a dilute solution of the analyte for introduction into the mass spectrometer.
-
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.
-
2. Data Acquisition:
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Procedure:
-
Infuse the sample solution directly into the ESI source or inject it into the GC.
-
Acquire the mass spectrum in the appropriate mass range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2230 | C≡N stretch | Cyano |
| ~1730 | C=O stretch | Ester Carbonyl |
| ~1580, 1470 | C=C/C=N stretch | Pyridine Ring |
| ~1250 | C-O stretch | Ester |
| ~750 | C-Br stretch | Bromo |
Note: These are typical wavenumber ranges for the indicated functional groups.[16][17][18]
1. Sample Preparation:
-
Objective: To prepare the sample for analysis, typically as a solid.
-
Procedure (for KBr pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
2. Data Acquisition:
-
Instrumentation: An FT-IR spectrometer.
-
Procedure:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the infrared spectrum.
-
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, intermolecular interactions | Unambiguous structure determination | Requires a suitable single crystal, can be time-consuming |
| NMR Spectroscopy | Connectivity, chemical environment of atoms in solution | Provides detailed structural information, non-destructive | Does not give 3D structure directly, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, confirms molecular formula | Does not provide detailed connectivity information |
| FT-IR Spectroscopy | Presence of functional groups | Fast, simple, good for identifying key functional groups | Provides limited information on the overall molecular structure |
Conclusion
While the definitive X-ray crystal structure of this compound awaits discovery, a comprehensive structural characterization is readily achievable through a combination of powerful spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and FT-IR spectroscopy identifies the key functional groups. Together, these methods offer a self-validating system for confirming the identity and purity of this important synthetic intermediate. The pursuit of its single-crystal structure remains a valuable goal, as it would provide the ultimate benchmark for its molecular geometry and intermolecular interactions, further enriching our understanding of this versatile molecule.
References
-
Hashimoto, S., Fushimi, A., & Tanabe, K. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(23), 18368-18377. [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]
-
Gao, Y., et al. (2004). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 19, 699-704. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3658. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 17, 2026, from [Link]
-
Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Tsuge, M., & Lee, Y. P. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014303. [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794-1804. [Link]
-
Arhangelskis, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 13(7), 1056. [Link]
-
Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). [Link]
-
Bruker. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved February 17, 2026, from [Link]
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved February 17, 2026, from [Link]
-
University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved February 17, 2026, from [Link]
-
Utas, A., et al. (2022). Semi-empirical infrared spectra simulation of pyrene-like molecules insight for simple analysis of functionalization graphene quantum dots. Scientific Reports, 12(1), 10839. [Link]
-
Yurdakul, S., & Sert, Y. (2010). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 226-233. [Link]
-
Colby, D. A., & Bergman, R. G. (2007). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Organic Letters, 9(26), 5537-5539. [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved February 17, 2026, from [Link]
-
Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
-
Guo, L. H., et al. (1998). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions, (1), 139-145. [Link]
-
PubChem. (n.d.). Methyl 6-bromo-5-methylpicolinate. Retrieved February 17, 2026, from [Link]
-
Wuest, F., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M955. [Link]
-
Wang, J., et al. (2010). Synthesis, crystal structures and fluorescence properties of 3-(2-pyridyl)coumarin derivatives. Dyes and Pigments, 87(1), 79-85. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. [Link]
-
Steiger, S. A., et al. (2021). Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1141-1148. [Link]
-
Paluch, P., et al. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. Physical Chemistry Chemical Physics, 24(11), 6667-6680. [Link]
-
Borovikova, Y. A., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 54(11), 1735-1741. [Link]
-
De Luca, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1038-1043. [Link]
-
Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6046. [Link]
-
Jones, P. G., & Thöne, C. (2000). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. Zeitschrift für Naturforschung B, 55(6), 514-522. [Link]
-
ChuPeptide. (n.d.). Methyl 5-bromo-6-cyanopicolinate. Retrieved February 17, 2026, from [Link]
-
The Proteomics Prof. (2023, January 7). X-ray crystallography maps (viewing & understanding 2Fo-Fc, Fo-Fc, etc.) & overview of phase problem [Video]. YouTube. [Link]
Sources
- 1. excillum.com [excillum.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 7. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 9. Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Semi-empirical infrared spectra simulation of pyrene-like molecules insight for simple analysis of functionalization graphene quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. cet-science.com [cet-science.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Substituted Picolinates
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of analytical methodologies for the quantitative and qualitative analysis of substituted picolinates. It is designed to move beyond a simple recitation of protocols, instead offering a framework for critical evaluation and cross-validation of data to ensure robustness, accuracy, and regulatory compliance. The principles and experimental designs detailed herein are grounded in extensive field experience and a deep understanding of the nuances of analytical chemistry in a pharmaceutical context.
The Imperative of Cross-Validation: Beyond Single-Method Sufficiency
The primary objective of this cross-validation is to demonstrate that each analytical procedure is fit for its intended purpose and to ensure the consistency and reliability of the data generated across different platforms.[4][5]
Designing the Cross-Validation Study: A Framework for Rigorous Comparison
A successful cross-validation study hinges on a well-designed experimental plan that systematically challenges each analytical method and allows for a direct comparison of their performance characteristics.
The Analytes: A Representative Set of Substituted Picolinates
For this guide, we will consider a hypothetical series of substituted picolinates with varying physicochemical properties that can influence their analytical behavior.
-
Picolinic Acid: The parent compound, highly polar.
-
Methyl Picolinate: An ester derivative, less polar than the parent acid.
-
5-Chloropicolinic Acid: An electron-withdrawing group on the pyridine ring can affect its chromatographic retention and spectroscopic properties.
-
3-Hydroxypicolinic Acid: A polar functional group that can influence its volatility and potential for hydrogen bonding.
The Core Validation Parameters
The cross-validation will focus on the key performance indicators as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process.
Caption: A flowchart illustrating the key stages of the cross-validation process.
Comparative Performance Data: A Head-to-Head Evaluation
The following tables summarize the expected performance data from the cross-validation of the three analytical methods for the analysis of a representative substituted picolinate, such as 5-Chloropicolinic Acid.
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | Low (prone to interference from UV-absorbing impurities) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 5.0% |
| LOD (µg/mL) | 0.1 | 0.01 | 1 |
| LOQ (µg/mL) | 0.3 | 0.05 | 3 |
| Robustness | Good | Moderate (sensitive to inlet conditions) | Good |
Table 2: Suitability for Different Analytical Tasks
| Analytical Task | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Routine QC (Assay) | Excellent | Good | Moderate (for simple matrices) |
| Impurity Profiling | Good | Excellent (for volatile impurities) | Not Suitable |
| Stability Studies | Excellent | Good (for volatile degradants) | Limited |
| Identification | Limited (retention time only) | Excellent (mass spectrum) | Limited (UV spectrum) |
| High-Throughput Screening | Good | Moderate | Excellent |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, yet adaptable, protocols for the analysis of substituted picolinates using the three discussed techniques.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is a versatile technique for the separation and quantification of a wide range of non-volatile and thermally labile compounds, making it well-suited for many substituted picolinates.[6][7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B). The gradient program should be optimized to achieve good resolution of the analyte from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (typically around 260-270 nm for picolinates).[8][9]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the substituted picolinate standard in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
For drug product analysis, accurately weigh and dissolve the sample in the diluent, followed by sonication and filtration through a 0.45 µm filter.
Caption: A simplified workflow for HPLC-UV analysis of substituted picolinates.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For less volatile substituted picolinates, derivatization may be necessary to improve their thermal stability and chromatographic behavior.[10][11][12]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
Derivatization (if required for non-volatile picolinates):
-
React the picolinic acid with a suitable derivatizing agent (e.g., diazomethane to form the methyl ester or a silylating agent like BSTFA). This increases volatility and thermal stability.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Sample Preparation:
-
Prepare a stock solution of the derivatized or underivatized substituted picolinate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare working standards by serial dilution.
-
Extract the analyte from the sample matrix into the chosen solvent.
Data Analysis:
-
Quantification is typically performed using the peak area of a characteristic ion from the mass spectrum of the analyte. The mass spectrum also provides definitive identification.[13][14][15]
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds with a chromophore, such as the pyridine ring in picolinates. However, it lacks specificity and is best suited for pure substances or simple formulations.[8][16][17]
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of the substituted picolinate by scanning a dilute solution over the UV range (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Sample Preparation:
-
Dissolve the standard and sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). The pH of the solution can influence the UV spectrum of picolinic acids and should be controlled.[16]
Causality Behind Experimental Choices and Trustworthiness of Protocols
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis.
-
Why HPLC for Routine QC? HPLC is the workhorse of the pharmaceutical industry for good reason. Its ability to handle a wide range of polarities and its compatibility with non-volatile compounds make it ideal for the routine assay of active pharmaceutical ingredients (APIs) and formulated products. The use of a C18 column provides a robust and well-understood separation mechanism based on hydrophobicity. The acidic mobile phase ensures that the picolinic acid and its derivatives are in a consistent protonation state, leading to sharp and reproducible peaks.
-
The Role of GC-MS in Impurity Identification: While HPLC is excellent for quantification, its identification capabilities are limited to retention time matching. GC-MS, on the other hand, provides a definitive structural fingerprint in the form of a mass spectrum. This is invaluable for identifying unknown impurities or degradation products, especially those that are volatile. The choice of a non-polar column is a good starting point for a broad range of analytes, and the temperature programming allows for the separation of compounds with different boiling points.
-
UV-Vis for High-Throughput Screening: In early-stage drug discovery or for rapid in-process controls where a high degree of specificity is not required, UV-Vis spectroscopy offers a significant advantage in terms of speed and cost. The protocol's trustworthiness is enhanced by the use of a calibration curve generated from well-characterized reference standards and by ensuring that the sample matrix does not contain interfering substances that absorb at the same wavelength.
Each protocol is designed as a self-validating system. For instance, in the HPLC method, system suitability tests (e.g., tailing factor, theoretical plates, and reproducibility of injections) are performed before any sample analysis to ensure the chromatographic system is performing optimally. In GC-MS, the use of an internal standard can correct for variations in injection volume and instrument response.
Conclusion: An Integrated Approach to Analytical Data Integrity
The cross-validation of analytical data for substituted picolinates is not merely a regulatory hurdle but a scientific necessity. This guide has provided a framework for comparing HPLC-UV, GC-MS, and UV-Vis spectroscopy, highlighting their respective strengths and weaknesses.
-
HPLC-UV emerges as the most versatile and robust method for routine quantitative analysis.
-
GC-MS is unparalleled in its ability to identify and quantify volatile impurities.
-
UV-Vis Spectroscopy offers a rapid and cost-effective solution for high-throughput screening of relatively pure samples.
By employing an integrated approach that leverages the strengths of each technique, researchers and drug development professionals can build a comprehensive and reliable analytical data package, ensuring the quality, safety, and efficacy of their products.
References
-
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved February 17, 2026, from [Link]
-
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis. (n.d.). Retrieved February 17, 2026, from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved February 17, 2026, from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved February 17, 2026, from [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Retrieved February 17, 2026, from [Link]
- Harvey, D. J. (1991). Picolinyl esters for the structural determination of fatty acids by GC/MS.
- Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2022). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 15, 11786469221146593.
- Christie, W. W., Brechany, E. Y., & Shukla, V. K. (1991).
-
Picolinic Acid | SIELC Technologies. (n.d.). Retrieved February 17, 2026, from [Link]
- Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
- Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. T-112.
- Doležal, M., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109.
- Olawale, M. D., Obaleye, J. A., & Oladele, E. O. (2018). Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes.
- Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
-
UV-Vis Spectrum of Picolinic Acid | SIELC Technologies. (n.d.). Retrieved February 17, 2026, from [Link]
- da Piedade, M. E. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.
- ATSDR. (1992). Toxicological Profile for Pyridine.
- Chemistry!!! Not Mystery. (2013, December 17).
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved February 17, 2026, from [Link]
- Doležal, M., et al. (2025, August 6). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
- Singh, K., et al. (2022). pH induced changes in Raman, UV-Vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 271, 120869.
- Restek. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography)
- ResearchGate. (n.d.). UV-vis absorption spectra. [PSAA] = 5.0 x 10-2 mol dm-3 ; [Cr(VI)] =....
- Whitman College. (n.d.). GCMS Section 6.
Sources
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. particle.dk [particle.dk]
- 4. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 10. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 12. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 15. scienceready.com.au [scienceready.com.au]
- 16. pH induced changes in Raman, UV-Vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) [diva-portal.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Methyl 6-bromo-5-cyanopicolinate proper disposal procedures
Operational Guide: Safe Disposal of Methyl 6-bromo-5-cyanopicolinate
Rapid Assessment & Identification
Compound Identity: this compound CAS Number: 1805936-61-1 (Note: Isomers exist; verify structure matches CAS) Molecular Formula: C₈H₅BrN₂O₂ Molecular Weight: ~241.04 g/mol
| Property | Description | Critical Hazard Implication |
| Functional Group 1 | Nitrile (-CN) | High Risk: Potential for Hydrogen Cyanide (HCN) evolution if mixed with strong acids. |
| Functional Group 2 | Bromine (-Br) | Regulatory: Requires "Halogenated" waste stream (more expensive/complex incineration). |
| Functional Group 3 | Pyridine Ring | Toxicity: Nitrogen heterocycles are generally toxic and skin/eye irritants.[1] |
| Physical State | Solid (Powder) | Dust inhalation risk; requires particulate control during weighing/disposal.[1] |
The Core Hazard: The "Acid-Nitrile" Incompatibility
As a Senior Application Scientist, I must emphasize the causality behind this protocol. While stable under neutral conditions, nitriles can hydrolyze in the presence of strong acids (e.g., HCl, H₂SO₄) or strong oxidizers.[1]
-
The Mechanism: Acid-catalyzed hydrolysis of the nitrile group typically yields the amide and then the carboxylic acid.[1] However, under specific conditions or with mixed waste streams containing heavy metals or high temperatures, the risk of liberating HCN gas or forming unstable intermediates increases.[1]
-
The Rule: NEVER dispose of this compound in a waste container that contains, or previously contained, acidic waste (pH < 4) or oxidizers (Piranha solution, Chromic acid).
Self-Validating Disposal Protocol
To ensure safety, this protocol uses a "Check-Confirm-Act" system. You must validate the waste stream conditions before the chemical leaves your fume hood.[1]
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Validation: Confirm the solid is dry and free of acidic residues.[1]
-
Primary Containment: Place the solid/contaminated gloves/weigh boats into a clear, sealable polyethylene bag (Zip-lock style).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a yellow hazardous waste label.
-
Disposal Stream: Submit for High-Temperature Incineration .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Prerequisite: You have a reaction mixture containing this compound dissolved in organic solvent (e.g., DCM, Ethyl Acetate).
-
Step 1: The pH Validation (Crucial)
-
Take a 50 µL aliquot of your waste solution.[1]
-
Spot on wet pH paper.[1]
-
Requirement: pH must be Neutral (6-8) or slightly Basic (8-10) .
-
Correction: If Acidic (pH < 6), quench with saturated Sodium Bicarbonate (NaHCO₃) solution until neutral.[1] Do not skip this. This prevents HCN formation in the waste drum.[1]
-
-
Step 2: Segregation
-
Step 3: Transfer
-
Step 4: Labeling
-
Mark the tag clearly: "Halogenated Solvents. Contains: this compound.[7] Hazard: Toxic, Irritant, Nitrile."
-
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of this compound, enforcing the "Acid Check" validation step.
Caption: Logical decision tree enforcing pH validation prior to liquid waste consolidation to prevent accidental HCN generation.
Emergency Contingencies
Spill Management (In the Hood):
-
Alert: Notify nearby personnel.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1]
-
Absorb: Cover liquid spills with a non-combustible absorbent (e.g., Vermiculite or Sand).[1] Do not use paper towels if the solvent is flammable, though for small amounts it is acceptable.[1]
-
Clean: Scoop material into a solid waste bag. Wipe area with weak soap solution.[1]
-
Disposal: Treat spill debris as Solid Toxic Waste (see Scenario A above).
Exposure:
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] The nitrile group can absorb through skin; monitor for signs of dizziness or headache.[1]
-
Eye Contact: Rinse for 15 minutes.[1] Seek medical attention.
Regulatory Context (RCRA)
While this compound may not have a specific named RCRA waste code (like P-list or U-list) unless discarded as a pure commercial product, it is regulated by Characteristic :
-
Toxicity: Due to the pyridine and nitrile components.[1]
-
Reactivity: Potential for HCN release if mismanaged.[1]
Waste Facility Instruction: The final destruction method must be incineration equipped with a scrubber to capture Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).[1]
References
-
BLD Pharm. (n.d.).[1] this compound MSDS/Structure Data (CAS 1805936-61-1). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Methyl 6-bromo-5-methylpicolinate (Structural Analog for Hazard Inference). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste. Retrieved from
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. uakron.edu [uakron.edu]
- 3. epa.gov [epa.gov]
- 4. The destruction of halogenated organic chemicals by plasma pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 6-bromo-5-methylpicolinate | C8H8BrNO2 | CID 45789630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. 1805936-61-1|this compound|BLD Pharm [bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
